molecular formula C12H16N2O3 B169196 (1-(4-Nitrophenyl)piperidin-3-yl)methanol CAS No. 166438-83-1

(1-(4-Nitrophenyl)piperidin-3-yl)methanol

Cat. No. B169196
M. Wt: 236.27 g/mol
InChI Key: GHESWKCVPRIYLS-UHFFFAOYSA-N
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Description

“(1-(4-Nitrophenyl)piperidin-3-yl)methanol” is a chemical compound with the CAS Number: 166438-83-1. It has a molecular weight of 236.27 and its IUPAC name is [1-(4-nitrophenyl)-3-piperidinyl]methanol . It is a solid substance stored at room temperature .


Molecular Structure Analysis

The molecular formula of “(1-(4-Nitrophenyl)piperidin-3-yl)methanol” is C12H16N2O3 . The InChI Code is 1S/C12H16N2O3/c15-9-10-2-1-7-13(8-10)11-3-5-12(6-4-11)14(16)17/h3-6,10,15H,1-2,7-9H2 .


Physical And Chemical Properties Analysis

“(1-(4-Nitrophenyl)piperidin-3-yl)methanol” has a density of 1.2±0.1 g/cm3, a boiling point of 428.7±20.0 °C at 760 mmHg, and a flash point of 213.0±21.8 °C . It has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .

Scientific Research Applications

  • Pharmaceutical Research

    • Application : Some structurally similar 1, 4-disubstituted piperidines have been studied for their potential as antimalarial drugs .
    • Method : These compounds were evaluated against cultured chloroquine-sensitive and resistant strains of Plasmodium falciparum by in vitro parasite growth inhibition .
    • Results : Some of the compounds showed high activity and selectivity for the parasite, suggesting potential for further development as antimalarial drugs .
  • Chemical Synthesis

    • Application : Tertiary amines similar to “(1-(4-Nitrophenyl)piperidin-3-yl)methanol” can be oxidized to lactams, which are key intermediates in the synthesis of certain pharmaceuticals .
    • Method : This oxidation process uses inexpensive sodium chlorite as an oxidant .
    • Results : This method provides a novel process for constructing lactams in certain pharmaceutical compounds .
  • Chemical Storage

    • Application : This compound can be stored in a sealed, dry environment at room temperature .
    • Method : The compound is typically stored as a solid .
  • Antimalarial Research

    • Application : Some structurally similar 1, 4-disubstituted piperidines have shown promise as potential antimalarial drugs .
    • Method : These compounds were tested against resistant strains of Plasmodium falciparum .
    • Results : Some of the compounds showed high selectivity for the parasite, suggesting potential for further development as antimalarial drugs .
  • Pharmaceutical Synthesis

    • Application : Tertiary amines similar to “(1-(4-Nitrophenyl)piperidin-3-yl)methanol” can be used in the synthesis of apixaban, a medication used to treat and prevent blood clots .
    • Method : This process involves the oxidation of tertiary amines to lactams using sodium chlorite as an oxidant .
    • Results : This method provides a novel process for constructing lactams in certain pharmaceutical compounds .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

[1-(4-nitrophenyl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-9-10-2-1-7-13(8-10)11-3-5-12(6-4-11)14(16)17/h3-6,10,15H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHESWKCVPRIYLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593248
Record name [1-(4-Nitrophenyl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(4-Nitrophenyl)piperidin-3-yl)methanol

CAS RN

166438-83-1
Record name [1-(4-Nitrophenyl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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